5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-7-8-20(13-17(16)2)26-24(28)22-14-21(9-10-23(22)25)31(29,30)27-12-11-18-5-3-4-6-19(18)15-27/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLWQZXMXZUPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, various intermediates are combined through sequential reactions. The initial step typically involves the creation of the 3,4-dihydroisoquinoline derivative. This is followed by sulfonylation to incorporate the sulfonyl group. Finally, the fluorobenzamide derivative is attached through amide bond formation. Industrial Production Methods: On an industrial scale, the process is optimized to enhance yield and purity. Common strategies include automated, continuous flow systems to maintain optimal reaction conditions and efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. It can inhibit or activate certain pathways, leading to desired biological effects. For instance, it may inhibit an enzyme's active site by binding to a crucial residue, thus blocking the substrate's access.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Linker Type: The target compound uses a sulfonyl linker, which may enhance electronic interactions with target proteins compared to methylene-linked analogs (e.g., Compounds 19, 22) . Carboxamide-linked analogs (e.g., ) replace the sulfonyl group with a carboxamide, altering hydrogen-bonding capabilities .
Substituent Effects: The 3,4-dimethylphenyl group on the target compound introduces steric bulk and lipophilicity, which could influence binding to hydrophobic pockets in enzymes like BChE or coronavirus proteases . Halogenated analogs (e.g., 4-bromo-2-fluorophenyl in Compound 22) may exhibit higher electrophilicity, impacting reactivity or off-target effects . Oxadiazole-containing derivatives () introduce heterocyclic rings known to improve metabolic stability and π-π stacking interactions .
Synthetic Yields :
- Methylene-linked analogs (e.g., Compound 19, 61.2% yield) are synthesized more efficiently than sulfonyl-linked compounds, where yields for similar structures range from 17.5% to 48.9% (e.g., Step 4 in ) . This suggests that sulfonylation or reductive amination steps may pose scalability challenges.
Biological Activity
5-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H20FN3O2S
- Molecular Weight : 357.43 g/mol
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in steroid metabolism. Notably, it has been identified as a potent inhibitor of 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) , which is implicated in various cancers, including breast and prostate cancer. The sulfonamide group in the structure enhances binding affinity to the target enzyme by fitting into hydrophobic pockets and occupying the oxyanion hole during enzyme catalysis .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Potent Inhibition : Inhibitory concentrations (IC50) in the low nanomolar range were reported, indicating high potency against AKR1C3.
- Selectivity : The compound shows a significant selectivity for AKR1C3 over other aldo-keto reductases, with a reported selectivity ratio of up to 1500-fold .
Case Study 1: Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines. The results showed:
- Cell Viability Reduction : A dose-dependent reduction in cell viability was observed in breast cancer cell lines treated with this compound.
- Mechanistic Insights : The reduction in viability was attributed to the inhibition of steroid metabolism pathways critical for cancer cell proliferation.
Case Study 2: Structural Analysis
Crystal structure analysis revealed how the compound interacts with AKR1C3:
- Binding Mode : The dihydroisoquinoline moiety fits into a hydrophobic pocket adjacent to the active site, while the sulfonamide group forms crucial hydrogen bonds with enzyme residues .
- SAR Studies : Structure-activity relationship (SAR) studies indicated that modifications on the dihydroisoquinoline ring could enhance potency and selectivity.
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic strategies are recommended for preparing 5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Sulfonylation: React 2-fluorobenzoic acid derivatives with 3,4-dihydroisoquinoline sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide intermediate .
Amide Coupling: Use carbodiimide-based coupling agents (e.g., HATU or DCC) to conjugate the sulfonylated intermediate with 3,4-dimethylaniline. For example, dissolve the intermediate in DMF, add HATU and DIPEA, and stir at room temperature for 1–2 hours .
Purification: Isolate the product via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and confirm purity using HPLC (>95%).
Characterization:
- NMR: Use , , and NMR to verify substituent positions and confirm the absence of unreacted starting materials .
- HRMS: Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS) .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and computational tools:
X-ray Crystallography: If single crystals are obtainable, resolve the 3D structure to confirm stereochemistry and intramolecular interactions .
Density Functional Theory (DFT): Compare experimental NMR chemical shifts with DFT-predicted values to detect conformational anomalies .
Tandem MS/MS: Fragment the molecule to identify characteristic peaks (e.g., loss of SO or fluorobenzamide groups) .
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50}50 values)?
Methodological Answer:
Contradictions may arise from assay conditions or target promiscuity. Address these by:
Standardized Assays: Replicate experiments under uniform conditions (e.g., pH, temperature, and buffer composition). For enzyme inhibition, use a fluorescence-based assay with recombinant proteins .
Off-Target Screening: Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .
Molecular Dynamics (MD): Simulate ligand-target interactions (e.g., 100 ns simulations in GROMACS) to assess binding stability and identify key residues influencing activity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for selective target binding?
Methodological Answer:
Core Modifications:
- Replace the 2-fluorobenzamide with 3-fluoro or 2,4-difluoro analogs to probe steric effects.
- Vary the 3,4-dimethylphenyl group with electron-withdrawing substituents (e.g., -CF) to enhance π-π stacking .
Sulfonamide Linker: Test sulfonate esters or sulfonamides with bulkier dihydroisoquinoline derivatives to improve hydrophobic interactions .
In Silico Screening: Use Glide (Schrödinger) for docking studies to prioritize analogs with higher predicted binding affinities. Validate with free energy perturbation (FEP) calculations .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate solubility, permeability (e.g., Caco-2 cells), and cytochrome P450 inhibition .
PBPK Modeling: Employ GastroPlus or Simcyp to simulate oral bioavailability and dose-response relationships in virtual populations.
Metabolite Identification: Run in vitro microsomal stability assays (human liver microsomes) followed by LC-MS/MS to detect phase I/II metabolites .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) .
Nanoparticle Formulation: Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (e.g., 150 nm diameter) for sustained release .
Salt Formation: Screen counterions (e.g., HCl, sodium) to improve crystallinity and aqueous solubility .
Advanced: What experimental designs mitigate fluorescence interference in cellular assays?
Methodological Answer:
Fluorescence Quenching: Add 0.1% bovine serum albumin (BSA) to the assay buffer to reduce autofluorescence .
Orthogonal Assays: Validate results using non-fluorescent methods (e.g., luminescence-based ATP detection or Western blotting for downstream targets).
Control Experiments: Include a fluorophore-free negative control and use confocal microscopy to confirm intracellular localization .
Advanced: How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode?
Methodological Answer:
Protein-Ligand Co-Crystallization: Purify the target protein (e.g., HBV capsid protein) and incubate with 10 mM compound. Optimize crystallization using sitting-drop vapor diffusion .
Cryo-EM Sample Preparation: Flash-freeze grids at liquid ethane temperatures and collect data on a Titan Krios microscope. Process with RELION to resolve ligand density at 3–4 Å resolution .
Density Functional Theory (DFT): Refine ligand poses using Phenix and validate with simulated annealing omit maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
